![molecular formula C8H10N2O2 B14661273 Urea, [(4-hydroxyphenyl)methyl]- CAS No. 51749-20-3](/img/structure/B14661273.png)
Urea, [(4-hydroxyphenyl)methyl]-
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Overview
Description
Urea, [(4-hydroxyphenyl)methyl]- is a derivative of urea where a hydroxyphenylmethyl group is attached to the nitrogen atom of the urea molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, [(4-hydroxyphenyl)methyl]-, typically involves the nucleophilic addition of amines to isocyanates. One efficient method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic co-solvents and provides high yields with high chemical purity . This method is environmentally friendly and suitable for large-scale production.
Industrial Production Methods
Industrial production of urea derivatives often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly, it is widely used due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
Urea, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted urea derivatives .
Scientific Research Applications
Urea, [(4-hydroxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Urea, [(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenylmethyl group enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
Thiourea: Similar structure but contains sulfur instead of oxygen, used in pharmaceuticals and agriculture.
N-Substituted Ureas: A broad class of compounds with various substituents on the nitrogen atom, used in agrochemicals and pharmaceuticals.
Uniqueness
Urea, [(4-hydroxyphenyl)methyl]- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and binding affinity to biological targets, making it a valuable compound for research and industrial applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Urea, [(4-hydroxyphenyl)methyl]-?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxyphenylmethanol with an isocyanate derivative under anhydrous conditions yields the target urea derivative. Key parameters include temperature control (0–5°C for exothermic reactions) and catalyst selection (e.g., triethylamine for proton scavenging). Characterization via FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and LC-MS confirms purity . Table 1 : Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀N₂O₂ | |
Molecular Weight | 166.18 g/mol | |
IUPAC Name | [(4-Hydroxyphenyl)methyl]urea |
Q. How do researchers characterize the stability of Urea, [(4-hydroxyphenyl)methyl]- under varying pH conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Samples are analyzed via HPLC at intervals (0, 1, 7, 30 days) to monitor degradation products. For instance, acidic conditions (pH < 3) may hydrolyze the urea moiety, yielding 4-hydroxyphenylmethanol and ammonia. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .
Q. What literature review strategies are recommended for identifying prior studies on urea derivatives?
- Methodological Answer : Use primary databases (SciFinder, Reaxys) with search terms like "urea derivatives" AND "4-hydroxyphenylmethyl" AND "synthesis/mechanism." Filter results by publication type (peer-reviewed articles, patents) and citation impact. Cross-reference secondary sources (review articles) to identify knowledge gaps, such as limited data on enantiomeric purity in asymmetric syntheses .
Q. What safety protocols are essential when handling Urea, [(4-hydroxyphenyl)methyl]-?
- Methodological Answer : Conduct a hazard assessment using SDS data (e.g., acute toxicity, LD₅₀). Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with 10% acetic acid and absorb with inert material. Dispose via EPA-approved chemical waste protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of Urea, [(4-hydroxyphenyl)methyl]- derivatives?
- Methodological Answer : Systematically modify substituents (e.g., halogenation at the phenyl ring, alkylation of the urea nitrogen) and evaluate bioactivity via in vitro assays (e.g., antimicrobial MIC tests). QSAR models correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups may enhance antibacterial potency by increasing electrophilicity .
Q. What advanced analytical techniques resolve contradictions in reported spectroscopic data for urea derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., NH proton splitting) can arise from solvent polarity or tautomerism. Use high-field NMR (600 MHz) with deuterated DMSO to stabilize hydrogen bonding. For ambiguous results, cross-validate with X-ray crystallography (Cambridge Structural Database) or computational methods (DFT-based chemical shift prediction) .
Q. How do environmental factors influence the ecotoxicological profile of Urea, [(4-hydroxyphenyl)methyl]-?
- Methodological Answer : Conduct OECD 301 biodegradability tests: Incubate the compound in activated sludge and measure CO₂ evolution over 28 days. Assess bioaccumulation potential via octanol-water partition coefficients (log P < 3 suggests low risk). For ecotoxicity, use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests .
Q. What in silico strategies predict the metabolic pathways of Urea, [(4-hydroxyphenyl)methyl]- in mammalian systems?
- Methodological Answer : Use software like MetaSite or GLORY to simulate Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolism. Validate predictions with in vitro hepatocyte assays and LC-HRMS to detect metabolites. For example, CYP3A4 may oxidize the hydroxyphenyl group to a quinone intermediate .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar solvents?
- Methodological Answer : Replicate experiments using standardized conditions (e.g., USP <921> for solubility testing). Variables like temperature (±0.1°C control), solvent grade (HPLC vs. technical grade), and agitation method (sonication vs. stirring) must be harmonized. Publish raw data (e.g., in Zenodo) to enable meta-analysis .
Q. Research Gaps & Future Directions
- Synthetic Chemistry : Explore enantioselective routes using chiral catalysts (e.g., BINOL-phosphoric acids) .
- Toxicology : Conduct a two-generation reproductive study in rodents to assess endocrine disruption potential .
- Formulation Science : Develop aqueous stabilizers to mitigate hydrolysis in drug formulations .
Properties
CAS No. |
51749-20-3 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(4-hydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O2/c9-8(12)10-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10,12) |
InChI Key |
RMNFFQDWTLQABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)O |
Origin of Product |
United States |
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